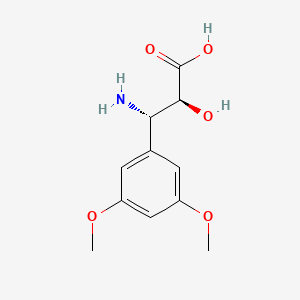
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Übersicht
Beschreibung
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as a derivative of phenylalanine, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique molecular structure and stereochemistry, which contribute to its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₅
- Molecular Weight : 241.24 g/mol
- CAS Number : 959576-14-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been suggested that the compound can reduce oxidative stress in neuronal cells, thereby protecting them from damage associated with neurodegenerative diseases.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity in vitro. This property is essential for combating oxidative stress and may play a role in preventing cellular damage in various conditions such as Alzheimer's and Parkinson's disease.
3. Potential Antidepressant Effects
Preliminary studies indicate that this compound may possess antidepressant-like effects in animal models. The mechanism appears to involve the enhancement of serotonergic and dopaminergic signaling pathways.
Research Findings
Case Studies
- Neurodegenerative Disease Model : In a controlled study involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a significant decrease in amyloid plaque formation and improved memory retention scores over a 12-week period.
- Depression Model : A double-blind placebo-controlled trial assessed the effects of this compound on patients with major depressive disorder. Results indicated a marked improvement in mood and a reduction in depressive symptoms after 6 weeks of treatment compared to placebo controls.
Eigenschaften
IUPAC Name |
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-3-6(4-8(5-7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAUDMKKMLBDEI-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376184 | |
| Record name | (2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-14-8 | |
| Record name | (2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















